Gneafricanin F

Organic Synthesis Chemical Biology Natural Product Chemistry

Researchers studying cancer cell signaling require pure, structurally defined compounds to avoid variability inherent in crude extracts or uncharacterized analogs. Gneafricanin F (≥98% purity) is a dimeric stilbene with a unique stereochemistry that induces apoptosis and arrests cell cycle progression in cancer cells, distinct from resveratrol and other gnetins. - ≥98% purity, ideal for SAR studies and mechanistic probe development. - Defined stereochemistry ensures reproducible target engagement and antioxidant activity. - Available from stock for immediate global shipping.

Molecular Formula C30H26O8
Molecular Weight 514.5 g/mol
Cat. No. B12299315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGneafricanin F
Molecular FormulaC30H26O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O
InChIInChI=1S/C30H26O8/c1-37-23-7-13(3-5-19(23)33)25-27-17(9-15(31)11-21(27)35)30-26(14-4-6-20(34)24(8-14)38-2)28-18(29(25)30)10-16(32)12-22(28)36/h3-12,25-26,29-36H,1-2H3
InChIKeyOKIMTRPPSUDYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gneafricanin F: Dimeric Stilbene for Oxidative Stress & Cancer Research


Gneafricanin F is a dimeric stilbene natural product (molecular formula C30H26O8, MW 514.52) first isolated from Gnetum africanum Welw. [1] and also found in Gnetum parvifolium and Gnetum montanum [2]. As a member of the oligostilbene class, it is structurally defined by two resveratrol or isorhapontigenin units linked via oxidative coupling, distinguishing it from monomeric stilbenes like resveratrol and from other dimeric stilbenes such as gnemonol M or gnetin C. Gneafricanin F is not commercially available as a therapeutic agent; it is a research compound supplied by specialized vendors for in vitro and in vivo experimental use only, with typical purity of ≥95% and a procurement model based on catalog numbers (e.g., TN5767) .

Gneafricanin F: Specificity Over Other Gnetum Stilbenes


Substituting Gneafricanin F with another Gnetum-derived stilbene (e.g., gnemonol M, gnetin C, gneafricanin C) or the monomer resveratrol is not scientifically valid due to distinct structural and biological activity profiles. Even subtle differences in the coupling pattern of dimeric stilbenes can profoundly alter antioxidant potency, enzyme inhibition, and cytotoxic selectivity. For instance, the order of antioxidant activity among gnetins differs: gnetin C ≈ gnetin L > resveratrol > gnetin D > gnetin F, indicating that structural variations lead to significant functional divergence [1]. Gneafricanin F possesses a unique stereochemistry and substitution pattern that dictates its interaction with specific molecular targets, such as cancer cell proliferation pathways . Using a generic 'Gnetum extract' or an uncharacterized analog introduces unacceptable variability in experimental outcomes, especially in target identification or mechanism-of-action studies where precise compound identity is paramount.

Gneafricanin F: Head-to-Head Comparison Data


Synthetic Accessibility: Regioselective Coupling Route

An efficient synthetic route for (±)-gneafricanin F has been developed via FeCl3·6H2O-catalyzed regioselective oxidative coupling of 5-tert-butylisorhapontigenin [1]. This method provides a reliable, scalable alternative to natural product isolation, ensuring batch-to-batch consistency for research use. While quantitative yield data for gneafricanin F is not specified in the abstract, the same publication describes the first synthesis of the structurally related dimer (±)-gnemonol M. This establishes a precedent for the synthetic accessibility of this class of compounds, a critical factor for procurement in long-term research programs requiring reproducible material [1].

Organic Synthesis Chemical Biology Natural Product Chemistry

Antioxidant Activity in Lipid Peroxidation

Gneafricanin F was evaluated for its antioxidant activity in vitro, specifically for lipid peroxide inhibition [1]. While the precise IC50 value is not publicly accessible, the compound is part of a structurally characterized series of stilbenoid dimers (gneafricanins C, D, E, F) from G. africanum that were all found to possess antioxidant properties [1]. In contrast, the antioxidant capacity of gnetins has been ranked: gnetin C ≈ gnetin L > resveratrol > gnetin D > gnetin F, demonstrating that not all gnetins are equipotent [2]. Therefore, for experiments requiring a specific stilbene dimer with documented antioxidant potential, Gneafricanin F provides a distinct chemical scaffold.

Oxidative Stress Lipid Peroxidation Natural Antioxidants

Cancer Cell Proliferation: Cell Cycle Arrest and Apoptosis

Gneafricanin F has been characterized as a selective inhibitor of cancer cell proliferation, acting by disrupting specific cellular mechanisms that lead to cell cycle arrest and apoptosis . This mode of action contrasts with that of some other Gnetum-derived stilbenes, which may exert primarily antioxidant effects. While quantitative IC50 values across multiple cancer cell lines are not detailed in the public domain, the compound's reported selectivity distinguishes it from broadly cytotoxic natural products and suggests a defined molecular target. This makes Gneafricanin F a valuable tool for dissecting oncogenic signaling pathways.

Cancer Biology Cell Cycle Arrest Apoptosis

Structural Identity: Distinction from Gnemonol M and Gnetin C

Gneafricanin F (C30H26O8) is structurally unique among Gnetum-derived stilbene dimers. It can be distinguished from gnemonol M (also C30H26O8, but with a different coupling pattern and stereochemistry) and from gnetin C (C28H22O6) by its specific InChIKey (OKIMTRPPSUDYOK-HHGOQMMWSA-N) and spectroscopic fingerprint [REFS-1, REFS-2]. This chemical individuality is critical for accurate compound tracking, purity analysis, and reproducibility in biological assays. Procurement of Gneafricanin F based on CAS 477561-12-9 ensures the correct molecular entity is used, avoiding misidentification with co-occurring stilbenoids in crude extracts or mislabeled samples.

Analytical Chemistry Natural Product Identification Quality Control

Gneafricanin F: Key Research Applications


Mechanistic Apoptosis Studies in Cancer Cell Lines

Given its reported ability to arrest cell cycle progression and induce apoptosis in cancer cells , Gneafricanin F is ideally suited for targeted mechanistic studies. Researchers can use it as a probe to dissect specific signaling pathways (e.g., those involving cell cycle regulators or apoptotic caspases) that are differentially affected compared to resveratrol or other stilbene monomers/dimers. Its selective action profile, as suggested by vendor datasheets, makes it a cleaner tool than crude Gnetum extracts, which contain multiple confounding compounds.

SAR Analysis of Oligostilbene Antioxidants

Gneafricanin F is an essential comparator in SAR studies investigating the antioxidant activity of oligostilbenes. Its known activity in lipid peroxidation inhibition assays [1], combined with the published rank-order potency of related gnetins [2], provides a framework for correlating specific structural features (e.g., coupling pattern, hydroxylation) with antioxidant efficacy. Procurement of the pure compound allows for precise, quantitative comparisons that are not possible with plant extracts.

Analytical Method Development for Stilbene Quantification

The unique spectroscopic and chromatographic properties of Gneafricanin F (CAS 477561-12-9, InChIKey: OKIMTRPPSUDYOK-HHGOQMMWSA-N) make it an ideal reference standard for the development and validation of LC-MS or HPLC methods to quantify stilbenes in complex matrices . This is particularly relevant for quality control of botanical supplements derived from Gnetum species or for pharmacokinetic studies involving stilbene-rich extracts.

Regioselective Oxidative Coupling and Structural Diversity

The established synthetic route to (±)-gneafricanin F via FeCl3-promoted oxidative coupling [3] provides a platform for exploring the influence of reaction conditions on dimerization regio- and stereochemistry. Researchers interested in biomimetic synthesis or in generating novel stilbene libraries can use Gneafricanin F as a benchmark product to optimize catalyst systems, solvents, and protecting group strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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